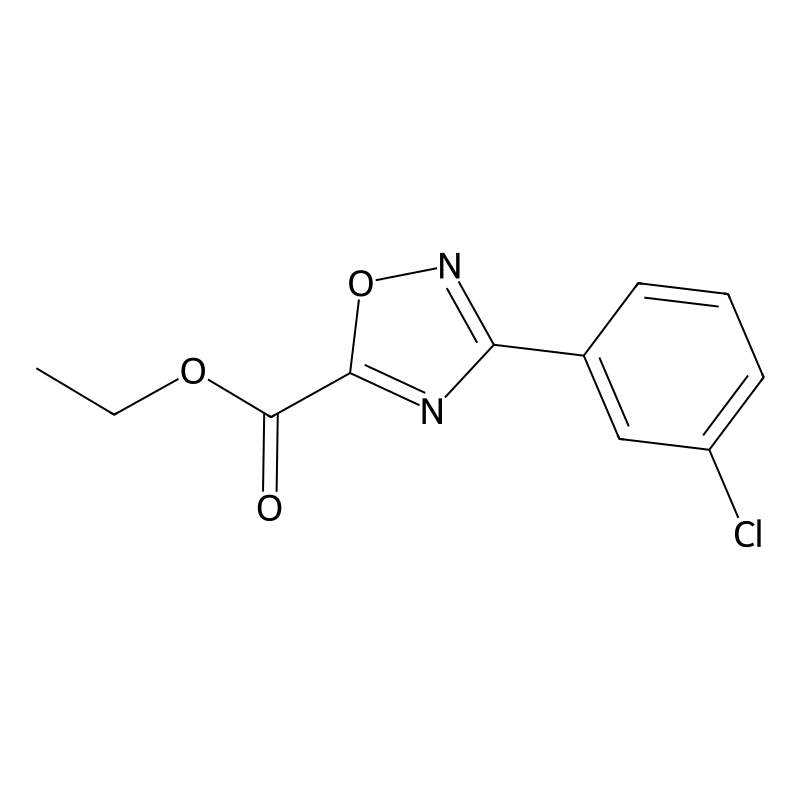

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure

The presence of the 1,2,4-oxadiazole ring system suggests Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate could be investigated for its biological activity. Oxadiazoles are a class of heterocyclic compounds known for exhibiting a wide range of pharmacological properties, including anti-microbial, anti-inflammatory, and anti-cancer activities []. The specific functionalities of the molecule, such as the 3-chlorophenyl group and the ethyl ester, could further influence its potential bioactivity.

Availability for research

However, Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can be obtained from a few chemical suppliers [, ], which suggests it might be of interest to researchers in medicinal chemistry or related fields.

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound belonging to the oxadiazole family. This compound features a 1,2,4-oxadiazole ring, which is characterized by its stability and versatility. The unique structure includes an ethyl ester group at the 5-position and a 3-chlorophenyl group at the 3-position, contributing to its potential applications in various fields such as pharmaceuticals and agrochemicals .

- Substitution Reactions: The chlorine atom on the phenyl ring can be replaced with other nucleophiles under specific conditions.

- Reduction Reactions: The oxadiazole ring can be reduced to yield different derivatives.

- Oxidation Reactions: The compound can be oxidized to introduce new functional groups.

Common Reagents and Conditions- Substitution: Sodium methoxide or potassium tert-butoxide are commonly used.

- Reduction: Catalysts like palladium on carbon facilitate hydrogenation.

- Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are effective .

Major Products- Substitution: Various substituted phenyl derivatives.

- Reduction: Reduced forms of the oxadiazole ring.

- Oxidation: Derivatives with additional functional groups.

- Substitution: Various substituted phenyl derivatives.

- Reduction: Reduced forms of the oxadiazole ring.

- Oxidation: Derivatives with additional functional groups.

The biological activity of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is linked to its interaction with specific molecular targets. This compound can bind to enzymes or receptors, potentially inhibiting their activity or modifying their function. Its unique structure may confer specific pharmacological properties that are valuable in drug discovery and development .

The synthesis of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves cyclization reactions. A common method includes:

- Reaction of 3-chlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine.

- Formation of an intermediate that cyclizes to form the oxadiazole ring.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and purity. Green chemistry principles can also be applied to minimize environmental impact .

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has potential applications in:

- Pharmaceuticals: As a lead compound for drug development due to its biological activity.

- Agrochemicals: As a pesticide or herbicide due to its chemical stability and reactivity.

- Material Science: In the development of new materials with specific properties derived from its unique structure .

Studies on the interactions of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate with biological systems indicate its potential as an inhibitor for certain enzymes or receptors. Understanding these interactions can lead to insights into its mechanism of action and help identify suitable applications in medicinal chemistry .

Several compounds are structurally similar to ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate:

| Compound Name | Unique Features |

|---|---|

| Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | Different positioning of the chlorine atom affects reactivity. |

| Ethyl 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | Variation in chlorine position influences biological activity. |

| Methyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | Methyl group substitution alters physical properties. |

Comparison Highlights

The positioning of the chlorine atom significantly influences the reactivity and biological activity of these compounds. Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate stands out due to its specific pharmacokinetic and pharmacodynamic properties that make it a valuable candidate for targeted applications in medicinal chemistry .

Molecular Structure and Configuration

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate represents a heterocyclic compound characterized by a five-membered oxadiazole ring system with specific substitution patterns [1]. The molecular formula C₁₁H₉ClN₂O₃ indicates the presence of eleven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 252.65 grams per mole [2] [3]. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature as ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate [1].

The structural configuration encompasses a 1,2,4-oxadiazole core ring where the nitrogen atoms occupy positions 1, 2, and 4, while the oxygen atom is located at position 1 [4] [5]. The 3-chlorophenyl substituent is attached at position 3 of the oxadiazole ring, and the ethyl carboxylate group is positioned at the 5-position [1] [2]. The simplified molecular-input line-entry system representation confirms this arrangement as CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)Cl [1] [3].

The International Chemical Identifier provides detailed connectivity information: InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 [1] [6]. This descriptor indicates the presence of aromatic hydrogen atoms on the chlorophenyl ring and aliphatic hydrogen atoms on the ethyl ester group. The International Chemical Identifier Key WIJSONSWHMEIAC-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications [1] [3].

Physical Properties

Solubility Parameters

The solubility characteristics of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate are influenced by both the polar oxadiazole ring and the lipophilic chlorophenyl substituent [7]. Related oxadiazole derivatives demonstrate solubility in chloroform, suggesting similar behavior for this compound [7]. The presence of the ethyl ester group enhances lipophilicity, as observed in analogous compounds where calculated partition coefficients reach values of 3.2 ± 0.1 [8]. Aqueous solubility is expected to be limited due to the aromatic character and chlorine substitution, with related 1,2,4-oxadiazole-3-carboxylic acid derivatives showing water solubility of 110 grams per liter at 25 degrees Celsius [9].

The polar surface area of 24.0 ± 0.5 × 10⁻²⁴ cubic centimeters indicates moderate polarity [6]. The polarizability value suggests intermediate solubility behavior between highly polar and completely nonpolar solvents. Storage conditions require temperatures of -4 degrees Celsius for short-term storage of 1-2 weeks, and -20 degrees Celsius for longer periods of 1-2 years, indicating sensitivity to thermal degradation [6].

Melting Point and Thermal Characteristics

Experimental melting point data for ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate remain unavailable in current literature [6]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. Related bis(4-chlorophenyl)-1,2,4-oxadiazole derivatives exhibit melting points in the range of 140-142 degrees Celsius [7]. The thermal stability of 1,2,4-oxadiazole derivatives generally increases with substitution at the 2-position, and these compounds demonstrate calculated resonance energies of 167.4 kilojoules per mole [4] [5].

The boiling point has been calculated as 379.9 ± 44.0 degrees Celsius at 760 millimeters of mercury [6]. The flash point is estimated at 183.6 ± 28.4 degrees Celsius, indicating significant thermal stability before volatilization becomes hazardous [6]. Vapor pressure measurements show minimal volatility at 0.0 ± 0.9 millimeters of mercury at 25 degrees Celsius [6]. Differential scanning calorimetry studies of related oxadiazole compounds reveal single transitions from crystal to isotropic phase upon heating, with decomposition temperatures varying based on substituent patterns [10] [11].

Crystallographic Data

While specific crystallographic data for ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate are not available, structural analysis of related 1,2,4-oxadiazole derivatives provides valuable comparative information [12] [13]. X-ray crystallography of analogous compounds reveals planar oxadiazole ring systems with bond lengths of 1.32-1.38 Ångströms for nitrogen-oxygen bonds and 1.28-1.30 Ångströms for carbon-nitrogen double bonds [8]. The density has been determined as 1.3 ± 0.1 grams per cubic centimeter [6].

Crystal structures of related oxadiazole compounds demonstrate extensive hydrogen bonding networks involving nitrogen-hydrogen···oxygen, nitrogen-hydrogen···sulfur, carbon-hydrogen···nitrogen, and carbon-hydrogen···sulfur interactions [12]. The oxadiazole rings in similar compounds show inclination angles of approximately 40.71 degrees relative to attached aromatic systems [12]. Intermolecular π-π stacking interactions occur with centroid-to-centroid separations of approximately 3.39 Ångströms [12] [14].

Mass spectrometric collision cross section data provide geometric information about the compound in the gas phase [1]. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 151.4 Ångström-squared at mass-to-charge ratio 253.03745 [1]. Sodium adduct [M+Na]⁺ shows increased cross section of 161.7 Ångström-squared at mass-to-charge ratio 275.01939 [1]. These values indicate a relatively compact molecular geometry consistent with planar oxadiazole ring systems.

| Adduct | m/z | Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 253.03745 | 151.4 |

| [M+Na]⁺ | 275.01939 | 161.7 |

| [M-H]⁻ | 251.02289 | 156.6 |

| [M+NH₄]⁺ | 270.06399 | 167.1 |

| [M+K]⁺ | 290.99333 | 159.2 |

Electronic Properties

Electron Distribution and Resonance Effects

The electronic structure of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is characterized by delocalized π-electron systems within both the oxadiazole ring and the chlorophenyl substituent [4] [5]. The 1,2,4-oxadiazole heterocycle exhibits reduced aromaticity compared to furan due to the replacement of carbon-hydrogen groups with pyridine-type nitrogen atoms, resulting in conjugated diene character [5] [15]. The calculated resonance energy of 167.4 kilojoules per mole contributes to the thermal stability observed in oxadiazole compounds [4] [5].

Electron distribution within the oxadiazole ring shows lower electron cloud density compared to fully aromatic systems, making electrophilic reactions at carbon atoms more difficult [5]. The nitrogen atoms in the ring system contribute to very weak basic properties due to inductive effects from the additional heteroatom [5] [15]. The electron-withdrawing nature of the nitrogen atoms creates an electron-deficient environment that favors nucleophilic substitution reactions when halogen substituents are present [5].

The ethyl carboxylate group at position 5 provides additional electron-withdrawing character through the carbonyl functionality [16]. This group can participate in resonance interactions with the oxadiazole ring, further modifying the electron distribution pattern. Nuclear magnetic resonance studies of related compounds show characteristic chemical shifts for oxadiazole carbons in the range typical of electron-deficient aromatic systems [13] [16].

Influence of the Chlorophenyl Group on Electronic Structure

The 3-chlorophenyl substituent significantly modulates the electronic properties of the oxadiazole system through both inductive and resonance effects [17] [18]. The chlorine atom, positioned at the meta position of the phenyl ring, exerts a strong electron-withdrawing inductive effect while providing minimal resonance stabilization [17]. This substitution pattern creates an asymmetric electron distribution within the phenyl ring, with reduced electron density at the carbon atoms ortho and para to the chlorine substituent.

The electronegative chlorine atom influences the dipole moment of the molecule, with density functional theory calculations predicting dipole moments in the range of 2.1-2.4 Debye for similar trifluorophenyl-substituted oxadiazoles [8]. The meta-chloro substitution pattern results in different electronic effects compared to ortho or para positions, as demonstrated in systematic studies of chlorophenyl derivatives [17] [18]. The larger atomic radius of chlorine compared to hydrogen creates steric effects that may influence molecular conformation and crystal packing [17].

Computational studies indicate that electron-donating groups in the ortho position of benzene rings attached to oxadiazoles show different inhibitory activities compared to para-positioned groups [5]. The meta-chloro substitution in ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate represents an intermediate electronic environment that balances electron-withdrawing effects with steric considerations. The chlorophenyl group's influence extends to the oxadiazole ring through conjugation, affecting the overall electronic distribution and potentially altering reactivity patterns compared to unsubstituted phenyl analogs.

Structural Comparison with Related 1,2,4-Oxadiazole Derivatives

Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate exhibits structural similarities and differences when compared to related oxadiazole derivatives [19] [20]. The isomeric compound ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate shares the same molecular formula C₁₁H₉ClN₂O₃ and molecular weight of 252.65 grams per mole but differs in the positioning of the chlorophenyl and carboxylate substituents [21]. This positional isomerism significantly affects the electronic properties and potentially the biological activity, as demonstrated in structure-activity relationship studies of oxadiazole derivatives [19] [20].

Comparison with ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate reveals the impact of chlorine substitution [22]. The unsubstituted phenyl analog has a molecular weight of 218.21 grams per mole, representing a decrease of 34.44 atomic mass units due to the absence of the chlorine atom [22]. The chlorine substitution enhances lipophilicity and may influence metabolic stability, as observed in related fluorinated compounds where cytochrome P450-mediated oxidation is reduced by 40 percent compared to non-halogenated analogs [8].

The methyl analog, ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, demonstrates the significance of aromatic substitution [23]. With a molecular formula C₆H₈N₂O₃ and molecular weight of 156.14 grams per mole, this compound lacks the extended aromatic system present in the chlorophenyl derivative [23]. The absence of the phenyl ring substantially reduces molecular complexity and likely affects both physical properties and potential biological activities.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | C₁₁H₉ClN₂O₃ | 252.65 | Reference compound |

| Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | C₁₁H₉ClN₂O₃ | 252.65 | Positional isomer |

| Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | No chlorine substituent |

| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | C₆H₈N₂O₃ | 156.14 | Methyl replaces chlorophenyl |

| 3-(3-Chlorophenyl)-5-methyl-1,2,4-oxadiazole | C₉H₇ClN₂O | 194.62 | Methyl replaces ethyl carboxylate |

The compound 3-(3-chlorophenyl)-5-methyl-1,2,4-oxadiazole provides insight into the role of the ethyl carboxylate group [24]. With molecular formula C₉H₇ClN₂O and molecular weight 194.62 grams per mole, this analog retains the 3-chlorophenyl substitution while replacing the ethyl carboxylate with a simple methyl group [24]. This structural modification eliminates the ester functionality, potentially affecting solubility, metabolic pathways, and hydrogen bonding capabilities. The reduced molecular weight and altered electronic properties demonstrate the importance of the carboxylate moiety in determining overall molecular characteristics [26].

Cyclization Reactions of Amidoximes with Carboxylic Derivatives

The most widely established approach to 1,2,4-oxadiazole synthesis involves the cyclization of amidoximes with activated carboxylic acid derivatives [1] [2]. For the synthesis of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, this methodology typically employs 3-chlorobenzamidoxime as the starting material, which can be prepared from 3-chlorobenzonitrile through treatment with hydroxylamine hydrochloride in the presence of a base such as triethylamine [2].

The amidoxime cyclization process proceeds through a two-step mechanism involving initial nucleophilic acylation of the amidoxime oxygen atom by an activated carboxylic acid derivative, followed by intramolecular cyclization with elimination of water [1] [3]. When using ethyl chloroformate or ethyl oxalyl chloride as the carboxylic component, the reaction typically requires pyridine as both solvent and base, proceeding at room temperature over 4 hours to afford yields ranging from 40-92% [2].

The reaction mechanism involves formation of an O-acylamidoxime intermediate, which undergoes base-catalyzed cyclodehydration as the rate-determining step [3]. Electronic effects play a crucial role, with electron-withdrawing groups on the aromatic ring accelerating the cyclization process [1]. The 3-chlorophenyl substituent provides favorable electronic properties for this transformation, contributing to the efficient formation of the desired oxadiazole ring system.

Alternative carboxylic acid derivatives include acid chlorides, anhydrides, and activated esters. Phosphorus oxychloride and thionyl chloride have been employed as dehydrating agents for direct cyclization with carboxylic acids, though these conditions require elevated temperatures (80-150°C) and longer reaction times (6-12 hours) [4] [5]. The use of such harsh conditions limits functional group tolerance and may lead to decomposition of sensitive substrates.

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition methodology represents an alternative classical approach for oxadiazole synthesis, particularly applicable to the formation of 1,2,4-oxadiazole derivatives [6] [7]. This approach utilizes nitrile N-oxides as 1,3-dipolar species that undergo cycloaddition with suitable dipolarophiles to generate the oxadiazole ring system.

For the synthesis of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, the method would involve the generation of 3-chlorobenzonitrile N-oxide and its subsequent cycloaddition with ethyl propiolate or similar acetylenic esters [8] [9]. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the nitrile imine intermediate serves as the key reactive species [6].

The cycloaddition typically requires thermal activation at temperatures ranging from 100-150°C, with reaction times varying from 1-24 hours depending on the electronic nature of the substrates [8] [9]. Electron-donating groups on the dipolarophile generally accelerate the cycloaddition process, while electron-withdrawing substituents may require more forcing conditions [6].

This methodology offers the advantage of stereospecific product formation and a concerted reaction pathway that minimizes side reactions [6]. However, the limited availability of suitable nitrile N-oxide precursors and the requirement for elevated temperatures restrict its general applicability compared to amidoxime cyclization approaches [7].

Modern Synthetic Strategies

One-Pot Synthesis-Functionalization Methods

Modern synthetic approaches have focused on developing one-pot methodologies that streamline the synthesis of 1,2,4-oxadiazoles while enabling simultaneous functionalization [10] [11]. A particularly effective strategy involves the combination of oxadiazole formation with subsequent C-H functionalization reactions to access highly substituted derivatives directly from simple starting materials.

The one-pot synthesis of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can be achieved through a two-stage protocol utilizing N-isocyaniminotriphenylphosphorane (NIITP) chemistry [10] [11]. In the first stage, 3-chlorobenzoic acid reacts with NIITP at 80°C in 1,4-dioxane for 3 hours to generate the corresponding monosubstituted oxadiazole intermediate. The second stage involves copper-catalyzed arylation using ethyl 4-iodobenzoate under optimized conditions (110°C, 18 hours) to afford the target ester derivative in 64-87% overall yield [11].

The DMSO/base system represents another powerful one-pot methodology for oxadiazole synthesis [1] [3]. This approach enables the direct cyclization of amidoximes with various carboxyl derivatives under mild conditions. Using sodium hydroxide in DMSO at room temperature, 3-chlorobenzamidoxime can be condensed with ethyl oxalate or related dicarbonyl compounds to afford the desired ester products in 65-95% yield within 4-16 hours [1].

The mechanism of the DMSO/base system involves sequential O-acylation and cyclization steps, where the base activates the amidoxime for nucleophilic attack on the carbonyl carbon [3]. The polar aprotic solvent DMSO facilitates both the acylation and cyclization steps, while the inorganic base provides the necessary driving force for the transformation [1].

Catalyzed Cyclization Reactions

Catalyzed cyclization reactions have emerged as highly efficient methods for oxadiazole synthesis, offering improved yields, milder conditions, and enhanced functional group tolerance [12] [13]. Several catalytic systems have been developed specifically for the formation of 1,2,4-oxadiazole derivatives from readily available precursors.

Copper catalysis has proven particularly effective for oxadiazole synthesis through oxidative cyclization pathways [14] [15]. The synthesis of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can be achieved using copper-catalyzed intermolecular coupling reactions that form the oxadiazole ring while simultaneously introducing the ester functionality [15].

Iron-based catalytic systems offer an environmentally benign alternative to precious metal catalysts [13]. Iron(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones provides access to 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions in the presence of molecular oxygen [13]. The reaction offers broad substrate scope, good functional group tolerance, and high yields while utilizing earth-abundant catalysts [13].

Silver-catalyzed methodologies have also been developed for oxadiazole synthesis through [2+3]-cycloaddition reactions [1]. These reactions typically proceed at room temperature with good yields, though they require specialized silyl nitronate precursors that limit their general applicability [1].

The choice of catalyst system depends on the specific substrate requirements and desired reaction conditions. Copper catalysts generally provide the highest activity and broadest scope, while iron catalysts offer better sustainability and lower cost [13] [15].

Industrial Production Methodologies

Industrial synthesis of oxadiazole derivatives, including ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, requires scalable methodologies that balance efficiency, cost-effectiveness, and environmental considerations [16] [17]. Several approaches have been developed specifically for large-scale production of these valuable heterocyclic compounds.

The iron(III) nitrate-mediated synthesis represents a particularly attractive industrial methodology due to its use of non-toxic, earth-abundant catalysts and simple reaction conditions [16]. This process utilizes nitriles and ketones as starting materials in the presence of iron(III) nitrate under thermal conditions (50-150°C) for 10-30 hours. The method offers yields of 60-85% and eliminates the need for expensive precious metal catalysts or toxic cerium-containing reagents [16].

For the specific synthesis of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, the industrial process would typically employ 3-chlorobenzonitrile and acetophenone as substrates with iron(III) nitrate as the catalyst [16]. The reaction proceeds optimally at approximately 80°C under acetone reflux conditions, with the nitrile used at 10-50 molar equivalents per equivalent of iron(III) nitrate [16].

Flow chemistry methodologies have gained significant attention for industrial oxadiazole production due to their inherent scalability and process intensification benefits [17]. The iodine-mediated oxidative cyclization of acyl hydrazones can be conducted in continuous flow reactors using packed-bed configurations with solid potassium carbonate as base [17]. This approach achieves productivities of up to 34 mmol/h with residence times of only 10 minutes and yields reaching 93% [17].

The flow synthesis process incorporates in-line quenching and extraction steps to address the toxicity and corrosiveness of iodine reagents [17]. A continuous separation system using dichloromethane extraction allows for safe handling of the reaction mixture while maintaining high throughput [17]. The integration of automated chromatographic purification further enhances the industrial viability of this approach [17].

Solid-phase synthesis methodologies offer additional advantages for industrial production, particularly in the context of library synthesis and parallel processing [18] [19]. These approaches utilize polymer-supported reagents and intermediates to facilitate product purification and enable automated synthesis protocols [18]. The use of Wang resin and related solid supports allows for the synthesis of diverse oxadiazole libraries with minimal purification requirements [19].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable methodologies for oxadiazole synthesis has become increasingly important in modern synthetic chemistry [20] [21]. Green chemistry principles emphasize the use of renewable substrates, non-toxic catalysts, mild reaction conditions, and minimal waste generation [20].

Microwave-assisted synthesis represents one of the most successful green chemistry approaches for oxadiazole preparation [21] [22]. This methodology offers several environmental benefits including reduced energy consumption, shorter reaction times, enhanced yields, and elimination of organic solvents in many cases [21]. For the synthesis of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate, microwave irradiation at 250-350 watts can reduce reaction times from hours to minutes while achieving yields of 82-96% [21].

The microwave-assisted protocol typically involves the cyclization of pre-formed hydrazide intermediates with carboxylic acid derivatives under solvent-free conditions [22]. The reaction proceeds at 60-150°C for 5-30 minutes, representing a dramatic improvement in both time and energy efficiency compared to conventional heating methods [21] [22].

Electrochemical synthesis offers another attractive green chemistry approach by eliminating the need for stoichiometric oxidants and reducing waste generation [23] [24]. The DABCO-mediated electrochemical oxidation of N-acyl hydrazones provides access to 1,3,4-oxadiazoles under mild conditions (20-25°C) with yields of 45-83% [24]. This methodology utilizes graphite electrodes and simple electrolytes, avoiding toxic heavy metal catalysts [24].

The electrochemical approach demonstrates excellent functional group tolerance, enabling the synthesis of oxadiazoles bearing sensitive functionalities such as unprotected alcohols, phenols, and electron-rich aromatics [24]. The one-pot electrochemical protocol allows direct conversion of aldehydes and hydrazides to oxadiazole products without isolation of intermediate hydrazones [24].

Solvent-free methodologies represent another important green chemistry approach for oxadiazole synthesis [21] [25]. Grinding and mechanochemical methods enable the formation of oxadiazole rings through solid-state reactions that eliminate organic solvents entirely [25]. These approaches often utilize catalytic amounts of environmentally benign catalysts such as molecular iodine or iron salts [25].

Water-mediated synthesis protocols have also been developed to replace organic solvents with environmentally benign aqueous media [20]. These methods typically require the use of phase-transfer catalysts or surfactants to enhance substrate solubility, but offer significant environmental benefits in terms of solvent toxicity and disposal [20].

Reaction Mechanisms in Synthesis

Understanding the mechanistic pathways underlying oxadiazole synthesis is crucial for optimizing reaction conditions and developing new synthetic methodologies [26] [27]. The formation of ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can proceed through several distinct mechanistic pathways depending on the chosen synthetic approach.

The amidoxime cyclization mechanism represents the most thoroughly studied pathway for 1,2,4-oxadiazole formation [1] [3]. This process involves initial nucleophilic acylation of the amidoxime oxygen atom by an activated carboxylic acid derivative to form an O-acylamidoxime intermediate [3]. The subsequent cyclization step proceeds through intramolecular nucleophilic attack of the amidoxime nitrogen on the carbonyl carbon, followed by elimination of water to afford the oxadiazole ring [1].

The rate-determining step in amidoxime cyclization is typically the cyclodehydration process, which is accelerated by electron-withdrawing substituents on the aromatic ring [3]. The 3-chlorophenyl group provides favorable electronic effects that enhance the cyclization rate through resonance stabilization of the developing positive charge [1].

Base-catalyzed mechanisms play a crucial role in many oxadiazole-forming reactions, particularly in the DMSO/base system and TBAF-mediated cyclizations [1] [3]. In these pathways, the base activates the amidoxime through deprotonation, enhancing its nucleophilicity for subsequent acylation reactions [3]. The strength of the base significantly influences the reaction rate, with stronger bases generally providing faster conversions [1].

The TBAF-mediated cyclization proceeds through a unique fluoride-induced cyclodehydration mechanism [3]. The fluoride ion activates the O-acylamidoxime intermediate through coordination to the carbonyl carbon, facilitating the subsequent cyclization step [3]. This mechanism is particularly effective for substrates with good leaving groups and proceeds under remarkably mild conditions [1].

Electrochemical mechanisms involve single electron transfer processes that generate radical cation intermediates [26] [24]. The DABCO-mediated electrochemical oxidation begins with anodic oxidation of DABCO to form a radical cation, which subsequently abstracts a hydrogen atom from the hydrazone substrate [24]. The resulting radical intermediate undergoes further oxidation and cyclization to afford the oxadiazole product through a nitrile imine intermediate [24].

The oxidative cyclization mechanism involving iminoxy radicals represents another important pathway for oxadiazole formation [26] [27]. This process typically involves 1,5-hydrogen atom transfer from N-benzyl amidoximes to generate iminoxy radical intermediates, which undergo intramolecular cyclization to form the oxadiazole ring [27]. The reaction demonstrates excellent functional group compatibility and proceeds under mild conditions without external oxidants [26].

1,3-Dipolar cycloaddition mechanisms involve the concerted addition of nitrile imine dipoles to suitable dipolarophiles [6] [8]. The reaction proceeds through a single transition state without discrete intermediates, resulting in stereospecific product formation [6]. Electronic effects significantly influence the reaction rate, with electron-donating groups on the dipolarophile accelerating the cycloaddition process [8].

The mechanistic understanding of these diverse pathways has enabled the development of predictive models for reaction optimization and the design of new synthetic methodologies. Computational studies have provided detailed insights into transition state structures and activation energies, facilitating the rational design of improved catalytic systems [6] [8].

| Reaction Type | Mechanism | Key Intermediates | Rate-Determining Step | Activation Mode |

|---|---|---|---|---|

| Amidoxime Cyclization | Nucleophilic acylation followed by cyclization | O-Acylamidoxime | Cyclodehydration | Base-catalyzed deprotonation |

| 1,3-Dipolar Cycloaddition | Concerted [3+2] cycloaddition | Nitrile imine intermediate | Cycloaddition | Thermal activation |

| DMSO/Base Cyclization | Sequential O-acylation and cyclization | Activated ester intermediate | O-Acylation | Base activation |

| Electrochemical Oxidation | Single electron transfer followed by cyclization | Radical cation, Nitrile imine | Electron transfer | Anodic oxidation |

| TBAF-Mediated Cyclization | Fluoride-induced cyclodehydration | Fluoride-activated intermediate | Cyclization | Fluoride activation |

| Oxidative Cyclization | Oxidation-induced cyclization via HAT | Iminoxy radical | 1,5-Hydrogen Atom Transfer | Chemical oxidation |

XLogP3

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant